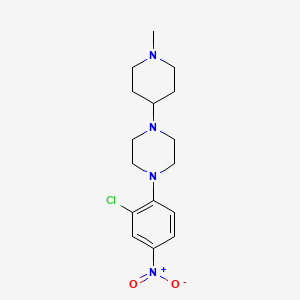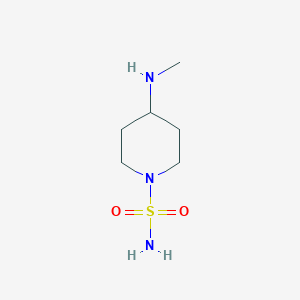
4-(Methylamino)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a piperidine ring, a common structural motif in many pharmaceuticals, and a sulfonamide group, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One efficient method involves the NH4I-mediated reaction of sodium sulfinates with amines . This method is environmentally friendly and provides a wide range of sulfonamide products in good yields.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves multicomponent reactions. For example, the synthesis of highly functionalized piperidines can be achieved via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This method is advantageous due to its efficiency and the ability to produce complex molecules in a single step.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Methylamino)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties and are used in the treatment of various infections.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts DNA replication and leads to the antibacterial effects of the compound.
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Properties
Molecular Formula |
C6H15N3O2S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-(methylamino)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-8-6-2-4-9(5-3-6)12(7,10)11/h6,8H,2-5H2,1H3,(H2,7,10,11) |
InChI Key |
YITZOBRCOJXXJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


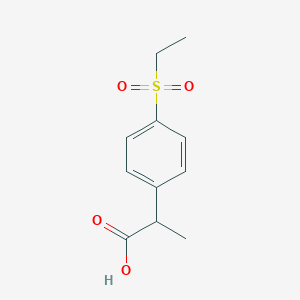
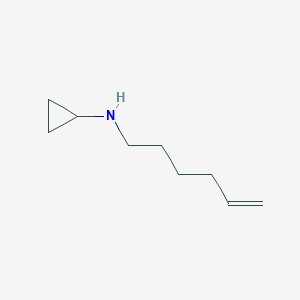
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
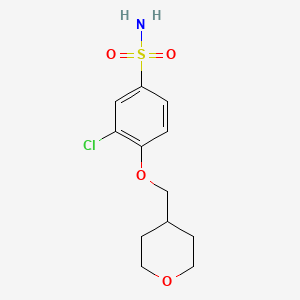
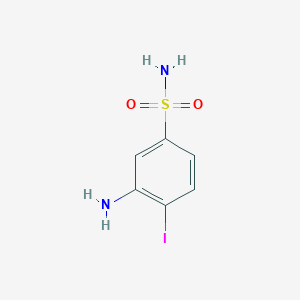
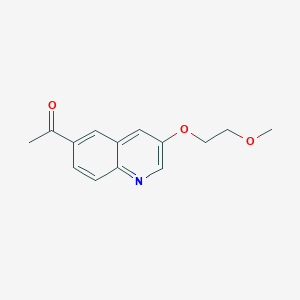

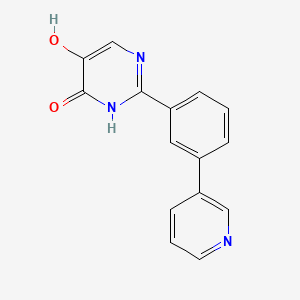

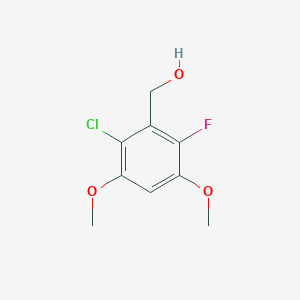
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
